5-Bromo-6-(butan-2-yloxy)pyridin-3-amine
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Overview
Description
5-Bromo-6-(butan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(butan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-bromo-3-aminopyridine with butan-2-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(butan-2-yloxy)pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Cross-Coupling Reaction: This reaction involves the use of palladium catalysts and arylboronic acids to form new carbon-carbon bonds.
Nucleophilic Substitution: Common nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions typically yield biaryl compounds, while nucleophilic substitution can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-(butan-2-yloxy)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is utilized in the study of biological pathways and mechanisms.
Material Science: It serves as a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(butan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby affecting biological pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar applications.
5-Bromo-6-chloropyridin-2-amine: A compound with similar structural features but different reactivity due to the presence of a chlorine atom.
Uniqueness
5-Bromo-6-(butan-2-yloxy)pyridin-3-amine is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-6-butan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-3-6(2)13-9-8(10)4-7(11)5-12-9/h4-6H,3,11H2,1-2H3 |
InChI Key |
YXLVPMCTONZYIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
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